![molecular formula C29H36O12 B1243561 Sphenadilactone B](/img/structure/B1243561.png)
Sphenadilactone B
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Overview
Description
Sphenadilactone B is a natural product found in Schisandra sphenanthera with data available.
Scientific Research Applications
Novel Nortriterpenoid Compounds
Sphenadilactone B, along with Sphenadilactone A, represents a novel class of nortriterpenoid compounds. These compounds have been isolated from the leaves and stems of Schisandra sphenanthera. Extensive NMR analysis has been used for structural elucidation, and the relative stereochemistry of these compounds has been established through single-crystal X-ray crystallography. The research indicates potential applications of Sphenadilactone B in the study of cytotoxicities against various cell lines such as K562, A549, and HT-29. Moreover, Sphenadilactone A has shown potential in anti-HIV-1 activity studies (Xiao et al., 2006).
Anti-HIV-1 Activity
Continuing the exploration of Sphenadilactone B's potential in medical research, other studies have focused on its anti-HIV-1 properties. Sphenadilactone C, a related compound, along with other nortriterpenoids and lignans isolated from Schisandra sphenanthera, have shown weak anti-HIV-1 activity. These findings suggest the possibility of Sphenadilactone B and related compounds in developing treatments or therapies for HIV-1 (Xiao et al., 2008).
Cytotoxic Properties
Another crucial area of research is the investigation of Sphenadilactone B's cytotoxic properties. Studies have revealed its cytotoxicity against various tumor cell lines. This research is significant for the development of new anticancer agents and understanding the mechanisms of action of these novel compounds (He et al., 2012).
properties
Product Name |
Sphenadilactone B |
---|---|
Molecular Formula |
C29H36O12 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
(1R,3R,7R,9R,10S,13R,14R,15S,17R,18R,21R,22S,23R,25R,29S)-14,23-dihydroxy-9-(hydroxymethyl)-9,18,23,25-tetramethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,19,24,26-tetrone |
InChI |
InChI=1S/C29H36O12/c1-11-18-19(37-22(11)34)17-20-25(3,23(35)26(17,4)36)14(31)8-27-9-28-13(6-5-12(27)21(33)29(20,40-18)41-27)24(2,10-30)38-15(28)7-16(32)39-28/h11-13,15,17-21,30,33,36H,5-10H2,1-4H3/t11-,12-,13+,15-,17-,18-,19-,20+,21-,24+,25+,26-,27+,28-,29+/m1/s1 |
InChI Key |
ZGUYNIIFXPYCNB-CWPABEHMSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H]([C@@H]3[C@H]4[C@](C(=O)C[C@]56C[C@@]78[C@@H](CC[C@@H]5[C@H]([C@@]4(O2)O6)O)[C@](O[C@@H]7CC(=O)O8)(C)CO)(C(=O)[C@]3(C)O)C)OC1=O |
Canonical SMILES |
CC1C2C(C3C4C(C(=O)CC56CC78C(CCC5C(C4(O2)O6)O)C(OC7CC(=O)O8)(C)CO)(C(=O)C3(C)O)C)OC1=O |
synonyms |
sphenadilactone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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